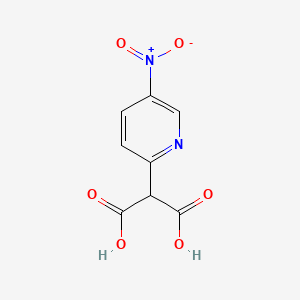

2-(5-Nitropyridin-2-yl)malonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

131189-22-5 |

|---|---|

Molekularformel |

C8H6N2O6 |

Molekulargewicht |

226.144 |

IUPAC-Name |

2-(5-nitropyridin-2-yl)propanedioic acid |

InChI |

InChI=1S/C8H6N2O6/c11-7(12)6(8(13)14)5-2-1-4(3-9-5)10(15)16/h1-3,6H,(H,11,12)(H,13,14) |

InChI-Schlüssel |

JMVXWBWVEMRTFQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C(C(=O)O)C(=O)O |

Synonyme |

(5-NITRO-2-PYRIDINYL)PROPANEDIOIC ACID |

Herkunft des Produkts |

United States |

Methodological & Application

Application Notes and Protocols for 2-(5-Nitropyridin-2-yl)malonic Acid in Enzyme Inhibition Assays

Introduction: The Emerging Potential of a Novel Malonic Acid Derivative in Enzyme Inhibition

In the landscape of drug discovery and biochemical research, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. "2-(5-Nitropyridin-2-yl)malonic acid" is a compound of interest, belonging to the class of malonic acid derivatives. Malonic acid and its analogues are classic examples of competitive inhibitors, most notably for succinate dehydrogenase, where they mimic the endogenous substrate succinate.[1] The introduction of a 5-nitropyridine moiety to the malonic acid scaffold presents an intriguing modification that could confer novel inhibitory activities and selectivities against a range of enzymatic targets.

While direct inhibitory data for 2-(5-Nitropyridin-2-yl)malonic acid is still emerging, a structurally related compound featuring the "5-nitropyridin-2-yl" group has demonstrated significant dual inhibitory activity against the enzymes chymotrypsin and urease.[2] This suggests that the 5-nitropyridin-2-yl moiety is a key pharmacophore for interacting with the active sites of these enzymes. These application notes will, therefore, focus on the potential application of 2-(5-Nitropyridin-2-yl)malonic acid as an inhibitor for these two enzymes, providing detailed protocols for its synthesis and use in in vitro inhibition assays.

Physicochemical Properties, Handling, and Storage

Structure:

Table 1: Physicochemical Properties (Predicted and Inferred)

| Property | Value/Information | Source/Justification |

| Molecular Formula | C₈H₆N₂O₆ | Calculated |

| Molecular Weight | 226.15 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid. | General property of malonic acid and nitropyridine derivatives. |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) and other polar organic solvents.[3] Limited solubility in water is anticipated, similar to other nitropyridine carboxylic acids.[3][4] | Based on data for structurally similar compounds. |

| Stability | As a nitropyridine derivative, it should be protected from light.[5] Solutions should be prepared fresh for assays. The stability of the compound in various buffer systems should be empirically determined. | General handling precautions for nitroaromatic compounds. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Synthesis of 2-(5-Nitropyridin-2-yl)malonic Acid

The synthesis of 2-(5-Nitropyridin-2-yl)malonic acid can be achieved through a two-step process starting from commercially available reagents. The first step involves the synthesis of the diethyl ester, followed by hydrolysis to the final malonic acid.

Part 1: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate

This procedure is adapted from established methods for malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

2-Chloro-5-nitropyridine

-

Anhydrous ethanol

-

Dry toluene

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Slowly add diethyl malonate to the sodium ethoxide solution with stirring.

-

After the addition is complete, add a solution of 2-chloro-5-nitropyridine in dry toluene dropwise.

-

Reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain diethyl 2-(5-nitropyridin-2-yl)malonate.

Part 2: Hydrolysis to 2-(5-Nitropyridin-2-yl)malonic Acid

This is a standard saponification reaction to convert the diethyl ester to the corresponding carboxylic acid.[6]

Materials:

-

Diethyl 2-(5-nitropyridin-2-yl)malonate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl)

Protocol:

-

Dissolve diethyl 2-(5-nitropyridin-2-yl)malonate in ethanol or methanol in a round-bottom flask.

-

Add an aqueous solution of NaOH or KOH to the flask.

-

Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the residue with water and acidify to a pH of 2-3 with cold HCl.

-

The precipitated 2-(5-Nitropyridin-2-yl)malonic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Enzyme Inhibition Assays: Protocols and Applications

Based on the inhibitory profile of a structurally related compound, the following protocols are provided for assessing the inhibitory potential of 2-(5-Nitropyridin-2-yl)malonic acid against chymotrypsin and urease.

α-Chymotrypsin Inhibition Assay

Principle:

α-Chymotrypsin is a serine protease that catalyzes the hydrolysis of peptide bonds. Its activity can be monitored using a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The enzyme cleaves the substrate, releasing p-nitroaniline, which can be detected spectrophotometrically at 410 nm. An inhibitor will reduce the rate of p-nitroaniline formation.

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Dimethyl sulfoxide (DMSO)

-

2-(5-Nitropyridin-2-yl)malonic acid

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of α-chymotrypsin in the assay buffer.

-

Prepare a stock solution of Suc-AAPF-pNA in DMSO.

-

Prepare a stock solution of 2-(5-Nitropyridin-2-yl)malonic acid in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Add 20 µL of the inhibitor solution (or DMSO for the control) to the respective wells.

-

Add 20 µL of the α-chymotrypsin solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the Suc-AAPF-pNA substrate solution to each well.

-

Immediately measure the absorbance at 410 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Diagram 1: Chymotrypsin Inhibition Assay Workflow

Caption: Workflow for the α-chymotrypsin inhibition assay.

Urease Inhibition Assay

Principle:

Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in pH. The amount of ammonia produced can be quantified using the Berthelot (indophenol) method.[7] In this method, ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be measured spectrophotometrically at 625 nm. A urease inhibitor will decrease the amount of ammonia produced.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

2-(5-Nitropyridin-2-yl)malonic acid

-

Thiourea (as a standard inhibitor)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of jack bean urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare a stock solution of 2-(5-Nitropyridin-2-yl)malonic acid in DMSO. Perform serial dilutions.

-

Prepare a stock solution of thiourea in DMSO for comparison.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the inhibitor solution (or DMSO for the control).

-

Add 25 µL of the urease solution to each well.

-

Pre-incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of the urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 625 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_inhibitor / Abs_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Diagram 2: Urease Inhibition Assay Workflow

Caption: Workflow for the urease inhibition assay using the Berthelot method.

Mechanism of Action: A Postulated Competitive Inhibition

Malonic acid is a well-established competitive inhibitor of succinate dehydrogenase, where it binds to the active site but cannot be acted upon by the enzyme due to the lack of a -CH₂-CH₂- group.[1] It is plausible that 2-(5-Nitropyridin-2-yl)malonic acid also acts as a competitive inhibitor. The dicarboxylate moiety can mimic the substrate's binding to the active site, while the 5-nitropyridine group may provide additional interactions, enhancing binding affinity and specificity.

Diagram 3: Postulated Mechanism of Competitive Inhibition

Caption: Competitive inhibitors bind to the active site, preventing substrate binding.

Conclusion and Future Directions

2-(5-Nitropyridin-2-yl)malonic acid represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in these application notes provide a robust framework for synthesizing this compound and evaluating its inhibitory activity against chymotrypsin and urease. Further studies are warranted to confirm its precise mechanism of inhibition, determine its selectivity against other enzymes, and explore its potential in cell-based and in vivo models. The modular nature of its synthesis also allows for the generation of a library of analogues to explore structure-activity relationships and optimize inhibitory potency and selectivity.

References

-

Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes. MDPI. Available from: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

-

Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. Available from: [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. Available from: [Link]

-

Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. Available from: [Link]

-

6-Nitropyridine-2-carboxylic acid. MySkinRecipes. Available from: [Link]

-

Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. PMC. Available from: [Link]

-

4-Pyridinamine, 3-nitro-. ChemBK. Available from: [Link]

-

Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. PubMed. Available from: [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Available from: [Link]

-

Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches. SciSpace. Available from: [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. PubMed. Available from: [Link]

-

Decarboxylation of malonic esters. Chemistry Stack Exchange. Available from: [Link]

-

Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application. PubMed. Available from: [Link]

Sources

- 1. CAS No.533910-47-3,2-(5-Methyl-3-nitro-pyridin-2-yl)-malonic acid diethyl ester Suppliers [lookchem.com]

- 2. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Nitropyridine-2-carboxylic acid | 30651-24-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Validated Protocol for the Synthesis of 2-(5-Nitropyridin-2-yl)malonic Acid

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 2-(5-Nitropyridin-2-yl)malonic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy involves an initial nucleophilic aromatic substitution (SNAr) to form diethyl 2-(5-nitropyridin-2-yl)malonate, followed by a controlled acidic hydrolysis to yield the target dicarboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and reliable results.

Introduction and Scientific Background

Nitropyridine derivatives are crucial pharmacophores found in a wide array of bioactive molecules, including those with applications as insecticides and antimalarial agents.[1] The malonic acid moiety serves as a versatile synthetic handle, enabling further elaboration into more complex molecular architectures. The synthesis of 2-(5-Nitropyridin-2-yl)malonic acid provides access to a scaffold that combines the unique electronic properties of the 5-nitropyridine ring with the synthetic flexibility of a malonic acid derivative.

The protocol detailed herein follows a robust and well-established pathway in organic chemistry: the malonic ester synthesis.[2][3][4] The overall process is divided into two key transformations:

-

Arylation of Diethyl Malonate: This step involves the deprotonation of diethyl malonate to form a soft, carbon-based nucleophile (enolate). This enolate then displaces the chlorine atom from 2-chloro-5-nitropyridine. The reaction proceeds efficiently due to the activation of the pyridine ring by the strongly electron-withdrawing nitro group at the 5-position, which stabilizes the Meisenheimer complex intermediate characteristic of SNAr reactions.

-

Ester Hydrolysis: The resulting diethyl ester intermediate is subsequently hydrolyzed under acidic conditions. This step must be carefully controlled, as substituted malonic acids are prone to decarboxylation upon heating, which would lead to the formation of the undesired 2-methyl-5-nitropyridine side product.[5]

This application note provides a self-validating protocol by explaining the causality behind each step, from the choice of base to the specific workup conditions, ensuring both safety and a high probability of success.

Reaction Scheme and Workflow

Overall Synthetic Pathway

The two-step synthesis proceeds as follows:

-

Step 1: Diethyl malonate is reacted with 2-chloro-5-nitropyridine in the presence of a base to form Diethyl 2-(5-nitropyridin-2-yl)malonate.

-

Step 2: The diethyl ester is hydrolyzed to yield the final product, 2-(5-Nitropyridin-2-yl)malonic acid.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(5-Nitropyridin-2-yl)malonic acid.

Materials, Reagents, and Safety

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Purity >98% |

| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | Anhydrous, >99% |

| Sodium Metal | 7440-23-5 | Na | 22.99 | Store under mineral oil |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous (200 proof) |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous |

| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Concentrated |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying |

Safety Precautions

-

2-Chloro-5-nitropyridine: This compound is a skin and serious eye irritant.[6][7] It may also cause respiratory irritation.[6] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[6][8]

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere or a moisture-free solvent like mineral oil. Use non-metallic spatulas or forceps.

-

Anhydrous Solvents: Anhydrous ethanol and DMF are flammable. Keep away from ignition sources.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE, including face shield and acid-resistant gloves.

All experimental procedures must be conducted in a certified chemical fume hood. A thorough risk assessment should be performed before beginning any work.

Detailed Experimental Protocol

Part A: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate

This procedure is designed for a 25 mmol scale.

-

Preparation of Sodium Ethoxide:

-

To a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 60 mL of anhydrous ethanol.

-

Carefully add sodium metal (0.60 g, 26.1 mmol, 1.05 eq) in small, freshly cut pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. This step ensures the base is freshly prepared and anhydrous.[10]

-

-

Formation of the Malonate Enolate:

-

Once the sodium ethoxide solution has cooled to room temperature, add diethyl malonate (4.0 g, 3.78 mL, 25.0 mmol, 1.0 eq) dropwise via syringe over 10 minutes.

-

Stir the resulting solution at room temperature for 30 minutes. The formation of the sodium salt of the diethyl malonate enolate will occur.[2][11]

-

-

Nucleophilic Aromatic Substitution (SNAr):

-

In a separate beaker, dissolve 2-chloro-5-nitropyridine (3.96 g, 25.0 mmol, 1.0 eq) in 25 mL of anhydrous dimethylformamide (DMF).

-

Add the 2-chloro-5-nitropyridine solution to the flask containing the malonate enolate.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting 2-chloro-5-nitropyridine spot has been consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude residue should be purified by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the product as a solid.

-

-

Characterization (Intermediate):

Part B: Synthesis of 2-(5-Nitropyridin-2-yl)malonic acid

-

Acidic Hydrolysis:

-

To the purified diethyl 2-(5-nitropyridin-2-yl)malonate (e.g., 5.64 g, 20.0 mmol) in a 100 mL round-bottom flask, add 50 mL of a 20% aqueous sulfuric acid solution (v/v).

-

Heat the mixture to 100 °C with vigorous stirring for 2-3 hours.[5] Causality: Heating is required to drive the hydrolysis of the sterically hindered ester. However, prolonged heating can induce decarboxylation. It is crucial to monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a drop of acetic acid) to ensure the disappearance of the starting material without significant formation of more non-polar byproducts.

-

-

Isolation of the Product:

-

After the reaction is complete, cool the flask in an ice bath to 0-5 °C. The target dicarboxylic acid is expected to be less soluble in the cold acidic solution and should precipitate.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of ice-cold water (2 x 10 mL) to remove residual sulfuric acid.

-

Dry the solid product under high vacuum to a constant weight.

-

-

Characterization (Final Product):

-

Product: 2-(5-Nitropyridin-2-yl)malonic acid.

-

Expected Yield: 75-90%.

-

Appearance: Off-white to pale yellow solid.

-

Characterization: Confirm structure using ¹H NMR (disappearance of ethyl peaks, appearance of a broad carboxylic acid peak in DMSO-d₆), ¹³C NMR, and determine the melting point.

-

References

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

Wikipedia. (2023). Diethyl malonate. Retrieved from [Link]

- Kandioller, W., Hartinger, C. G., & Keppler, B. K. (2006). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene Activation by the Cyclopentadienyliron Moiety. Organometallics, 25(16), 3849–3856.

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

-

PMC. (n.d.). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Retrieved from [Link]

- Google Patents. (n.d.). CN100516016C - The preparation method of malonate.

-

Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 60891-70-5|Diethyl 2-(5-nitropyridin-2-yl)malonate|BLD Pharm [bldpharm.com]

- 13. scbt.com [scbt.com]

"2-(5-Nitropyridin-2-yl)malonic acid" in the synthesis of pharmaceutical intermediates

This guide details the synthesis and strategic application of 2-(5-Nitropyridin-2-yl)malonic acid (and its diester equivalents), a high-value scaffold in medicinal chemistry.

This intermediate serves as a "chemical hinge," allowing the attachment of a carbon chain to the electron-deficient pyridine ring at the C2 position. It is the critical precursor for generating 2-(5-aminopyridin-2-yl)acetic acid derivatives—privileged motifs found in Factor Xa inhibitors, integrin antagonists, and kinase inhibitors.

Strategic Significance: The "Nitro-Activation" Strategy

The synthesis of 2-substituted pyridines is often hampered by the electron-poor nature of the ring, which disfavors electrophilic substitution. Conversely, nucleophilic substitution (

The 5-nitro group plays a dual role in this protocol:

-

Activation: It dramatically lowers the LUMO energy of the pyridine ring, making the C2-chloride extremely susceptible to attack by the malonate carbanion (soft nucleophile).

-

Latent Functionality: Post-coupling, the nitro group is a "masked" amine. It remains inert during the harsh acidic/basic conditions of decarboxylation but can be selectively reduced later to a primary amine (an electron-donating group), completely reversing the electronic bias of the ring for downstream drug assembly.

Core Mechanism & Reaction Pathway

The transformation proceeds via a classic

Critical Control Point: The "Hammick" Risk

A major technical pitfall in this chemistry is the instability of 2-pyridylacetic acids . Unlike phenylacetic acids, 2-pyridylacetic acids are zwitterionic and prone to spontaneous thermal decarboxylation to form 2-methyl-5-nitropyridine (the "picoline sinkhole"). This occurs because the developing negative charge on the pyridine nitrogen stabilizes the transition state for CO₂ loss.

The Protocol below is engineered to mitigate this risk.

Figure 1: Reaction pathway highlighting the critical divergence between the desired acetic acid intermediate and the over-decarboxylated byproduct.

Detailed Experimental Protocols

Protocol A: Coupling (Synthesis of the Malonate Diester)

Target: Diethyl 2-(5-nitropyridin-2-yl)malonate[1]

Reagents:

-

2-Chloro-5-nitropyridine (1.0 equiv)[2]

-

Diethyl malonate (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (2.5 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Procedure:

-

Preparation of Nucleophile:

-

In a flame-dried 3-neck flask under Nitrogen/Argon, suspend NaH (2.5 equiv) in anhydrous THF (10 mL/g substrate).

-

Cool to 0°C (ice bath).

-

Add Diethyl malonate (1.2 equiv) dropwise via an addition funnel. Caution: Vigorous H₂ evolution.

-

Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation (solution becomes clear/yellow).

-

-

Coupling Reaction:

-

Cool the enolate solution back to 0°C .

-

Add a solution of 2-Chloro-5-nitropyridine (1.0 equiv) in THF dropwise. Note: The solution will turn deep red/purple due to the formation of the Meisenheimer complex.

-

Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

-

-

Quench & Workup:

-

Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl.

-

Extract with EtOAc (3x). Wash combined organics with water (to remove DMF if used) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.[3]

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO₂, 0-20% EtOAc in Hexane).

-

Yield Expectation: 85–95%.

-

Protocol B: Controlled Hydrolysis & Decarboxylation

Target: 2-(5-Nitropyridin-2-yl)acetic acid Challenge: Avoid formation of 2-methyl-5-nitropyridine.

Procedure:

-

Saponification:

-

Dissolve the malonate diester in Ethanol (5 mL/g).

-

Add 6M NaOH (3.0 equiv).

-

Stir at Room Temperature for 12 hours. Do not reflux. Refluxing at high pH is generally safe, but thermal stress should be minimized.

-

-

Acidification & Decarboxylation:

-

Concentrate the ethanol in vacuo (keep bath < 40°C).

-

Dilute residue with water.[3][4] Wash with minimal DCM to remove unreacted neutral impurities.

-

Cool the aqueous layer to 0°C .

-

Acidify slowly to pH ~3 using 6M HCl. CO₂ evolution will be observed.

-

Crucial Step: Unlike typical malonic acid decarboxylations that require heating to 100°C+, the electron-deficient pyridine ring facilitates decarboxylation at lower temperatures. Stir at 40–50°C for 2 hours.

-

Monitoring: Use HPLC to track the disappearance of the malonic acid peak and the appearance of the acetic acid peak. If the "Methyl" peak appears, lower the temperature immediately.

-

-

Isolation:

-

The product often precipitates upon cooling. Filter and wash with cold water.[5]

-

If no precipitate, extract with EtOAc/THF (1:1), dry, and concentrate.

-

Analytical Data Summary

| Parameter | 2-(5-Nitropyridin-2-yl)malonate (Diester) | 2-(5-Nitropyridin-2-yl)acetic acid |

| Appearance | Pale yellow solid | Off-white to yellow powder |

| ¹H NMR (DMSO-d₆) | ||

| Mass Spec (ESI) | [M+H]⁺ = 283.1 | [M+H]⁺ = 183.0 (Note: -CO₂ peak often seen) |

| Stability | Stable at RT | Unstable > 80°C (Decarboxylates) |

Downstream Application: Reductive Transformation

The resulting acetic acid is rarely the final drug. It is typically coupled to an amine, and then the nitro group is reduced to an amine to form the final pharmacophore.

Workflow for Library Synthesis:

-

Amide Coupling: React 2-(5-nitropyridin-2-yl)acetic acid with Amine (R-NH₂) using HATU/DIPEA.

-

Nitro Reduction: Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) or Iron reduction (Fe, NH₄Cl, EtOH/H₂O).

-

Note: The amine product is air-sensitive (oxidation to azo/nitroso species). Store under Argon.

-

Figure 2: Sequential workflow for converting the raw intermediate into a pharmaceutical scaffold.

References

-

Synthesis of 2-substituted-5-nitropyridines via

:- Title: Nitropyridines in the Synthesis of Bioactive Molecules.

- Source: MDPI (Molecules 2022).

-

URL:[Link]

-

Malonic Ester Synthesis Protocols (General Grounding)

-

Instability of 2-Pyridylacetic Acids (Hammick Reaction Context)

- Title: Decarboxyl

- Source: Journal of the American Chemical Society (Historical context on mechanism).

-

URL:[Link]

-

Risdiplam Intermediate Synthesis (Analogous Chemistry)

Sources

- 1. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Nitropyridin-2-yl)malonic acid

Welcome to the technical support guide for the synthesis of 2-(5-Nitropyridin-2-yl)malonic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

The synthesis of 2-(5-Nitropyridin-2-yl)malonic acid is a valuable procedure for creating functionalized pyridine intermediates. However, like many multi-step organic syntheses, it is not without its potential pitfalls. This guide is structured in a question-and-answer format to directly address the specific issues you may face, from the initial nucleophilic aromatic substitution to the final hydrolysis and product isolation.

Core Synthesis Pathway

The primary synthetic route involves a two-step process:

-

Nucleophilic Aromatic Substitution (SNAr): Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then displaces the chloride from 2-chloro-5-nitropyridine to form diethyl 2-(5-nitropyridin-2-yl)malonate.

-

Hydrolysis: The resulting diester is hydrolyzed under acidic or basic conditions to yield the target dicarboxylic acid, 2-(5-Nitropyridin-2-yl)malonic acid.

Below is a diagram illustrating the intended synthetic pathway.

Caption: General synthesis route for 2-(5-Nitropyridin-2-yl)malonic acid.

Part 1: Troubleshooting the SNAr Reaction

This section addresses common issues encountered during the formation of the diethyl 2-(5-nitropyridin-2-yl)malonate intermediate.

FAQ 1: Low Conversion of 2-Chloro-5-nitropyridine

Question: My reaction shows a significant amount of unreacted 2-chloro-5-nitropyridine even after extended reaction times. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in this SNAr reaction typically points to issues with the generation or stability of the diethyl malonate enolate, or insufficient reaction conditions. Here are the primary factors to investigate:

-

Ineffective Deprotonation: The pKa of diethyl malonate is approximately 13.[1] A sufficiently strong base is required for complete deprotonation.

-

Sodium Hydride (NaH): This is a common and effective choice.[2] Ensure you are using a fresh, high-quality source of NaH. Older NaH can have a passivating layer of sodium hydroxide, reducing its reactivity. Use a 60% dispersion in mineral oil and wash it with dry hexanes before use if you suspect it's compromised.

-

Sodium Ethoxide (NaOEt): While usable, NaOEt establishes an equilibrium with diethyl malonate. To drive the reaction forward, it's often necessary to use it in stoichiometric amounts or to remove the ethanol byproduct.[3]

-

-

Moisture in the Reaction: Water will quench the enolate and neutralize the base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Insufficient Temperature: While the enolate formation is often done at 0°C, the subsequent SNAr reaction with the electron-deficient pyridine ring typically requires heating. A common protocol involves heating the reaction mixture to 80°C.[2]

-

Solvent Choice: Tetrahydrofuran (THF) is a standard solvent for this reaction as it is aprotic and effectively solvates the sodium cation.[2]

Troubleshooting Protocol: Improving SNAr Conversion

-

Glassware and Reagents: Oven-dry all glassware and cool under a stream of dry nitrogen. Use freshly distilled, anhydrous THF.

-

Base Activation (if using NaH): In a three-neck flask under nitrogen, add the required amount of 60% NaH in mineral oil. Add anhydrous hexane and stir the slurry. Allow the NaH to settle, then carefully remove the hexane via cannula. Repeat this washing step twice.

-

Enolate Formation: Add anhydrous THF to the washed NaH. Cool the flask to 0°C in an ice bath. Slowly add diethyl malonate dropwise to the NaH suspension. Stir for at least 1 hour at this temperature to ensure complete enolate formation.

-

SNAr Reaction: Add a solution of 2-chloro-5-nitropyridine in anhydrous THF to the enolate mixture dropwise at 0°C. After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux (or 80°C) for 16 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.[2]

FAQ 2: Formation of a Brown, Tarry Substance

Question: My reaction mixture turned dark brown or black, and upon workup, I isolated a tar-like substance instead of the clean desired product. What causes this decomposition?

Answer: The formation of dark, insoluble materials often indicates side reactions involving the highly reactive starting materials and intermediates.

-

Base-Induced Decomposition: Strong bases can react with the nitropyridine ring, especially at elevated temperatures. The nitro group makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack at positions other than the one bearing the chlorine atom.

-

Self-Condensation of Diethyl Malonate: While less common under these conditions, strong bases can promote self-condensation reactions of the malonate ester.

-

Air/Oxidative Degradation: The enolate of diethyl malonate can be sensitive to air, leading to oxidative side products.

Preventative Measures:

-

Controlled Temperature: Add the 2-chloro-5-nitropyridine solution to the pre-formed enolate at a low temperature (0°C) before heating. This allows the desired SNAr reaction to begin before potential decomposition pathways are initiated at higher temperatures.

-

Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction to prevent oxidative side reactions.

-

Stoichiometry: Use a slight excess of diethyl malonate (e.g., 1.1-1.2 equivalents) relative to 2-chloro-5-nitropyridine to ensure the complete consumption of the electrophile.

Part 2: Troubleshooting the Hydrolysis and Decarboxylation

The hydrolysis of the diethyl ester to the dicarboxylic acid is a critical step, but it is often plagued by an unavoidable and facile side reaction: decarboxylation.

FAQ 3: My Final Product is 2-Methyl-5-nitropyridine Instead of the Malonic Acid

Question: After the hydrolysis step, my NMR and mass spec data indicate that the major product is 2-methyl-5-nitropyridine, not the expected dicarboxylic acid. Why did this happen and can it be avoided?

Answer: This is the most common side reaction in this synthesis. The product you have isolated, 2-methyl-5-nitropyridine, is the result of decarboxylation of the target malonic acid. Malonic acids are notoriously prone to losing one of their carboxyl groups as carbon dioxide upon heating, especially under acidic conditions.[4][5]

The mechanism involves a cyclic transition state that is readily accessible, leading to the formation of an enol, which then tautomerizes to the more stable methyl-substituted pyridine. The electron-withdrawing nitro group on the pyridine ring can further facilitate this process.[6]

Caption: Decarboxylation of the target malonic acid to a side product.

Minimizing Decarboxylation:

Complete avoidance of decarboxylation during hydrolysis is challenging. The key is to use conditions that are as mild as possible to effect the hydrolysis while minimizing the thermal stress on the resulting malonic acid.

-

Basic Hydrolysis (Saponification): This is generally the preferred method as it avoids the strongly acidic conditions that promote decarboxylation. The reaction is run at room temperature or with gentle heating, followed by careful acidification at low temperatures.

Recommended Protocol: Saponification to Minimize Decarboxylation

-

Saponification: Dissolve the diethyl 2-(5-nitropyridin-2-yl)malonate in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 30% w/v).[7] Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

-

Workup - Removal of Organics: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous solution with a non-polar solvent like ethyl acetate to remove any unreacted starting material or organic impurities.[7] Discard the organic layer.

-

Acidification and Isolation: Cool the aqueous phase in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring, keeping the temperature below 10°C. The product, 2-(5-Nitropyridin-2-yl)malonic acid, should precipitate as a solid as the pH becomes acidic (target pH ~2-3).

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum at a low temperature (e.g., <40°C). Avoid oven drying at high temperatures, which will induce decarboxylation.

Quantitative Data Summary

| Parameter | SNAr Reaction | Saponification |

| Key Reagents | 2-Chloro-5-nitropyridine, Diethyl malonate, NaH | Diethyl 2-(5-nitropyridin-2-yl)malonate, NaOH |

| Solvent | THF | Methanol/Water |

| Temperature | 80°C[2] | 25-50°C |

| Typical Reaction Time | 16 hours[2] | 4-6 hours |

| Common Side Product | Decomposition tars | 2-Methyl-5-nitropyridine |

FAQ 4: My Product is Contaminated with the Monoester. How Can I Achieve Complete Hydrolysis?

Question: My final product shows the presence of a mono-hydrolyzed species (the ethyl ester carboxylic acid) along with the desired dicarboxylic acid. How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis results in the monoester and can be caused by several factors:

-

Insufficient Base: Ensure at least two equivalents of base (e.g., NaOH) are used for each equivalent of the diester to saponify both ester groups. A slight excess (e.g., 2.2-2.5 equivalents) is often beneficial.

-

Insufficient Reaction Time or Temperature: While high temperatures are to be avoided to prevent decarboxylation, very low temperatures may not be sufficient for complete hydrolysis. If the reaction stalls at room temperature, gentle warming to 40-50°C can help.

-

Poor Solubility: If the diester is not fully dissolved in the methanol/water mixture, the reaction may be slow or incomplete. Adjust the solvent ratio if necessary to ensure a homogeneous solution.

Troubleshooting Steps:

-

Re-subject the mixture to the reaction conditions: If you have already isolated the mixture of di-acid and mono-ester, you can re-dissolve it in aqueous NaOH and stir for a few more hours to complete the hydrolysis.

-

Optimize the initial reaction: In a subsequent run, increase the reaction time or the amount of NaOH. Consider a slightly higher proportion of methanol to improve solubility.

By carefully controlling the reaction conditions, particularly during the hydrolysis and workup stages, you can significantly improve the yield and purity of your target 2-(5-Nitropyridin-2-yl)malonic acid and minimize the formation of unwanted side products.

References

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Diethyl malonate. Retrieved from [Link]

-

D'Alonzo, D., et al. (2021). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. ChemistryOpen, 10(3), 332-338. Retrieved from [Link]

-

Organic Syntheses. (1925). Ethyl n-butylmalonate. Org. Synth., 4, 11. DOI: 10.15227/orgsyn.004.0011. Retrieved from [Link]

-

MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Filo. (n.d.). Synthesis from Diethyl Malonate. Retrieved from [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, 1996(21), 2537-2543. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

-

ResearchGate. (n.d.). Decarboxylation of malonic acid derivatives. Retrieved from [Link]

-

Čes. slov. Farm. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. 64(6), 287-290. Retrieved from [Link]

-

International Letters of Chemistry, Physics and Astronomy. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. 12, 72-81. Retrieved from [Link]

-

YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. 16, 1863-1868. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

Sources

- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl 2-(6-Methoxy-3-nitropyridin-2-yl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Hub: 2-(5-Nitropyridin-2-yl)malonic Acid & Esters

Ticket ID: #SNAR-NI-PYR-001 Status: Open Subject: Troubleshooting Low Yields in Synthesis and Handling of 2-(5-Nitropyridin-2-yl)malonates

Executive Summary

You are encountering low yields with 2-(5-nitropyridin-2-yl)malonic acid or its ester precursors. This is a common bottleneck caused by two competing instability factors:

-

The

Trap: The starting material (2-chloro-5-nitropyridine) is highly activated and prone to hydrolysis (forming the pyridone dead-end) before coupling occurs. -

The Decarboxylation Trap: The target dicarboxylic acid is inherently unstable. The electron-deficient nitropyridine ring facilitates rapid loss of

to form 2-(5-nitropyridin-2-yl)acetic acid , often mistaken for degradation or "loss of mass."

This guide provides a self-validating protocol to distinguish between synthesis failure and isolation failure.

Module 1: The Coupling Reaction ( )

Objective: Synthesis of Diethyl 2-(5-nitropyridin-2-yl)malonate. Common Yield: 80–90% (Optimized) | User Reported: <40%

The Diagnostic Protocol

If your yield is low here, you are likely losing starting material to moisture or "tarring" (oxidative decomposition).

| Variable | Recommendation | The "Why" (Causality) |

| Base | NaH (60% dispersion) | |

| Solvent | THF (Anhydrous) | DMF promotes |

| Stoichiometry | 2.2 equiv Malonate / 2.5 equiv Base | You need excess malonate anion. The nitropyridine is the limiting reagent. Excess anion acts as a buffer against moisture. |

| Temperature | 0°C | Crucial: Mix malonate+base at 0°C. Add pyridine at 0°C. Then heat. Adding NaH to a hot mixture causes violent exotherms and tar formation. |

Optimized Workflow (Step-by-Step)

-

Anion Formation: Suspend NaH (2.5 equiv) in dry THF under Argon/Nitrogen. Cool to 0°C.

-

Nucleophile Generation: Add Diethyl malonate (2.2 equiv) dropwise. Wait for

evolution to cease (approx. 30 mins). The solution should be clear/pale yellow.-

Checkpoint: If the solution is cloudy or dark brown immediately, your THF is wet.

-

-

Coupling: Add 2-Chloro-5-nitropyridine (1.0 equiv) as a solution in THF dropwise at 0°C.

-

Reaction: Warm to Room Temp (RT). Monitor by TLC/LCMS. If incomplete after 2h, heat to 60°C.

-

Quench: Pour into cold dilute

. Do not use strong acid yet.

Module 2: The Hydrolysis & Isolation (The Critical Failure Point)

Objective: Isolating the free acid (2-(5-nitropyridin-2-yl)malonic acid). The Issue: Users often report "product disappearance" or "conversion to oil" during acidification.

Technical Insight: The target compound is a gem-dicarboxylic acid attached to an electron-withdrawing heterocycle.[1] It is thermodynamically primed to decarboxylate.

-

The Trap: If you acidify the reaction mixture while it is warm, or if you dry the free acid in an oven >50°C, it will decarboxylate to the acetic acid derivative.

Troubleshooting Logic Tree (DOT Visualization)

Caption: Figure 1. Thermal sensitivity of the dicarboxylic acid intermediate. Acidification generates the unstable gem-diacid which decarboxylates upon warming.

Module 3: Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that doesn't move (baseline) and one that moves fast. Which is my product?

-

Answer:

-

Fast moving spot: The Diester (Intermediate).

-

Baseline spot: The Dicarboxylic acid (Target) or the Acetic acid (Decarboxylated byproduct).[2]

-

Test: Isolate a small amount of the baseline spot and run NMR. If you see a singlet at ~4.0 ppm (

), you have decarboxylated to the acetic acid. If you see a singlet at ~5.0 ppm (

-

Q2: Can I skip the isolation of the malonic acid?

-

Answer: Yes, and you should. Unless you specifically need the dicarboxylic acid functionality, most researchers perform a "Krapcho decarboxylation" or acidic hydrolysis to go straight to the 2-(5-nitropyridin-2-yl)acetic acid , which is stable. Isolating the unstable malonic acid is usually unnecessary for downstream medicinal chemistry.

Q3: My reaction turns black instantly. Is it ruined?

-

Answer: Not necessarily. Nitropyridines form highly colored Charge Transfer (CT) complexes or Meisenheimer intermediates. However, if the "black" correlates with low yield, it indicates oxidative degradation .

-

Fix: Degas your solvents thoroughly. Oxygen + Base + Nitroaromatics = Radical decomposition.

-

References & Validated Sources

-

Synthesis of Nitropyridyl Malonates (

Conditions):-

Source:ChemicalBook & Patent Literature (US2018/105491).

-

Context: Describes the use of NaH/THF for high-yield coupling of 2-chloro-5-nitropyridine with diethyl malonate.

-

Link: (Analogous chemistry).

-

-

Decarboxylation Mechanisms:

-

Source:Journal of the American Chemical Society.[1]

-

Context: "The Mechanism of the Decarboxylation of α,β- and β,γ-Unsaturated Malonic Acid Derivatives...". Explains the facility of decarboxylation in pyridine systems.

-

Link:

-

-

General Stability of Malonic Acids:

-

Source:Master Organic Chemistry.

-

Context: Detailed review of why gem-dicarboxylic acids lose

upon heating (Decarboxylation). -

Link:[2]

-

-

Regioselectivity in Nitropyridines:

-

Source:BenchChem Application Notes.

-

Context: Explains why substitution occurs at C2/C6 vs C4 depending on substitution patterns.

-

Link: (General principle citation).

-

Sources

Technical Support Center: Troubleshooting the Decarboxylation of 2-(5-Nitropyridin-2-yl)malonic Acid

Welcome to the technical support center for the synthesis and troubleshooting of pyridine-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists working on the decarboxylation of 2-(5-nitropyridin-2-yl)malonic acid and its ester derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the hydrolysis and decarboxylation sequence to synthesize 2-methyl-5-nitropyridine.

Question 1: My reaction is sluggish or incomplete. After the recommended reaction time, I still see a significant amount of starting material (diethyl ester) or the intermediate diacid by TLC/LC-MS. What's going on?

Answer:

This is a common issue that can be traced back to two key stages: the hydrolysis of the diethyl ester and the decarboxylation of the resulting diacid.

Causality & Explanation:

The overall transformation from diethyl 2-(5-nitropyridin-2-yl)malonate to 2-methyl-5-nitropyridine is a tandem reaction: hydrolysis followed by decarboxylation. A strong acidic medium, such as 20% sulfuric acid, is employed to facilitate both processes.[1] However, the hydrolysis of sterically hindered or electron-deficient esters can be slow. The electron-withdrawing nature of the 5-nitropyridine ring can deactivate the ester carbonyls towards nucleophilic attack by water, thereby slowing down the hydrolysis step.[2][3] Inadequate heating can also lead to incomplete conversion.

Troubleshooting Steps:

-

Verify Acid Concentration: Ensure your sulfuric acid solution is indeed 20%. An error in dilution will significantly impact the reaction rate.

-

Increase Reaction Time: If TLC or LC-MS indicates the presence of the starting ester or the intermediate diacid, extend the reaction time. Monitor the reaction every 1-2 hours until the starting material is consumed.

-

Elevate Temperature (with caution): A modest increase in temperature (e.g., to 110-120 °C) can accelerate the reaction. However, be mindful that excessive heat can lead to the formation of colored impurities or potential side reactions.[4]

-

Consider a Two-Step Approach: If the one-pot method consistently fails, consider a sequential process. First, perform the hydrolysis under basic conditions (e.g., using NaOH or LiOH in an alcohol/water mixture).[3] Once the hydrolysis is complete, acidify the reaction mixture to a pH of 1-2 and then heat to induce decarboxylation. This separates the two processes, allowing for optimization of each.

Question 2: The reaction mixture has turned very dark, and after work-up, I have a low yield of a brown, impure solid. What are the likely side products?

Answer:

The formation of a dark, often tarry, reaction mixture is indicative of side reactions, which are not uncommon when dealing with activated pyridine systems under strong acid and heat.

Causality & Explanation:

Nitropyridines are susceptible to nucleophilic attack, and under harsh acidic and thermal conditions, various side reactions can occur.[5] The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it a potential target for side reactions. While specific side products for this exact reaction are not extensively documented in the literature, analogous reactions with activated aromatic systems suggest possibilities like polymerization or degradation of the pyridine ring.

Potential Side Reactions:

-

Polymerization: The starting material or product could undergo acid-catalyzed polymerization, leading to insoluble, dark materials.

-

Ring Opening/Degradation: Although less common, highly activated pyridine rings can be susceptible to ring-opening under very harsh conditions.

-

Denitration: While unlikely under these conditions, loss of the nitro group is a possibility in some aromatic systems.

Troubleshooting & Mitigation:

-

Strict Temperature Control: Avoid overheating. Use an oil bath with a temperature controller to maintain a consistent temperature of 100 °C.[1]

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to color formation.

-

Alternative Decarboxylation Methods: If harsh acidic conditions are consistently problematic, consider milder, alternative methods for decarboxylation. These are particularly relevant if you can isolate the diacid intermediate.

-

Microwave-Assisted Decarboxylation: This technique can significantly reduce reaction times and often leads to cleaner reactions with higher yields. It can even be performed under solvent-free conditions.[6]

-

Krapcho Decarboxylation: This method is particularly useful for esters with an adjacent electron-withdrawing group and proceeds under neutral conditions using a salt like LiCl in a polar aprotic solvent such as DMSO.[7] This would be a multi-step process from your diethyl ester but could improve the overall yield and purity.

-

Question 3: How do I effectively monitor the reaction progress and identify the starting material, intermediate, and product?

Answer:

Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring. 1H NMR spectroscopy is invaluable for confirming the identity of the final product and assessing its purity.

TLC Monitoring Protocol:

A typical TLC eluent system for this reaction would be a mixture of a non-polar and a polar solvent.

| Compound | Expected Polarity | Suggested TLC Eluent System | Expected Rf |

| Diethyl 2-(5-nitropyridin-2-yl)malonate | Low | 20-30% Ethyl Acetate in Hexane | High |

| 2-(5-Nitropyridin-2-yl)malonic Acid | High | 50-70% Ethyl Acetate in Hexane (+1% Acetic Acid) | Low |

| 2-Methyl-5-nitropyridine | Medium | 30-40% Ethyl Acetate in Hexane | Medium |

Procedure:

-

Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

-

Elute with the chosen solvent system.

-

Visualize the spots under UV light (254 nm).

-

The disappearance of the starting material spot and the appearance of the product spot at a lower Rf (for the diacid) or a different Rf (for the final product) indicates reaction progress.

1H NMR Analysis:

The chemical shifts of the protons on the pyridine ring and the methyl/methylene groups are diagnostic.

| Compound | Key 1H NMR Signals (approx. δ, ppm) |

| Diethyl 2-(5-nitropyridin-2-yl)malonate | Pyridine protons (~7.5-9.0 ppm), CH of malonate (~4.5-5.0 ppm, singlet), CH2 of ethyl (~4.2 ppm, quartet), CH3 of ethyl (~1.2 ppm, triplet) |

| 2-(5-Nitropyridin-2-yl)malonic Acid | Pyridine protons (~7.5-9.0 ppm), CH of malonic acid (~4.6-5.1 ppm, singlet), COOH (broad singlet, >10 ppm) |

| 2-Methyl-5-nitropyridine | Pyridine protons (~7.4-9.2 ppm), CH3 (~2.6 ppm, singlet) |

Note: Exact chemical shifts can vary depending on the solvent used.[8][9][10]

II. Frequently Asked Questions (FAQs)

Q1: My starting material is the diacid, not the diethyl ester. What conditions should I use for decarboxylation?

If you are starting with 2-(5-nitropyridin-2-yl)malonic acid, you can bypass the hydrolysis step. Simple thermal decarboxylation is often effective. You can attempt this by heating the diacid in a high-boiling point solvent like diphenyl ether or by heating it neat (without solvent) above its melting point until gas evolution (CO2) ceases. However, for better control and potentially cleaner reaction, heating in 20% sulfuric acid as in the original procedure (starting from the ester) will also work effectively.[1]

Q2: What is the mechanism of this decarboxylation?

The decarboxylation of a β-dicarboxylic acid (like our malonic acid derivative) proceeds through a cyclic, six-membered transition state. This is a concerted pericyclic reaction.[11]

Sources

- 1. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. carlroth.com [carlroth.com]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

"2-(5-Nitropyridin-2-yl)malonic acid" purification by recrystallization optimization

Executive Summary & Critical Stability Warning

Welcome to the technical support hub for 2-(5-Nitropyridin-2-yl)malonic acid . This intermediate is chemically distinct due to the tension between the electron-withdrawing 5-nitropyridine ring and the labile malonic acid moiety.

The Primary Challenge:

Unlike standard organic acids, this compound possesses a high risk of thermal decarboxylation . The electron-deficient pyridine ring weakens the C-C bonds of the malonic acid group, facilitating the loss of

Core Directive:

Do NOT use standard "boil and cool" recrystallization methods. Temperatures exceeding

(or prolonged exposure toin acidic media) will irreversibly degrade your product.

The Degradation Mechanism (Why Your Yields May Be Low)

Before attempting purification, you must understand the "Decarboxylation Trap." The nitropyridine ring acts as an electron sink, stabilizing the carbanion intermediate formed after

Figure 1: Thermal degradation pathway. Note that once CO2 is lost, the reaction cannot be reversed.

Solvent Selection Strategy

Because high heat is dangerous, we utilize Antisolvent Crystallization or Acid-Base Precipitation rather than thermal gradients.

Solubility Profile (Estimated)

| Solvent | Solubility | Role in Purification |

| THF / Dioxane | High | Good Solvent. Dissolves product at Room Temp (RT). |

| Ethanol / Methanol | Moderate/High | Good Solvent. Use with caution (potential esterification if catalyzed). |

| Ethyl Acetate | Moderate | Screening Candidate. Good for extraction. |

| Water (Neutral) | Low/Moderate | Antisolvent. Solubility increases significantly with pH > 7. |

| Hexanes / Heptane | Negligible | Antisolvent. Excellent for forcing precipitation. |

| Dichloromethane | Moderate | Wash Solvent. Removes non-polar impurities. |

Optimized Experimental Protocols

Protocol A: The "Cold" Antisolvent Method (Recommended for High Purity)

Best for: Removing non-polar impurities and avoiding thermal stress.

-

Dissolution: Dissolve crude solid in the minimum amount of THF (Tetrahydrofuran) or Acetone at Room Temperature (

).-

Tip: If insolubles remain, filter them out immediately. These are likely inorganic salts.

-

-

Antisolvent Addition: Place the vessel in an ice bath (

). Slowly add Hexane or Heptane dropwise with vigorous stirring.-

Ratio: Target a 1:3 ratio of Solvent:Antisolvent.

-

-

Nucleation: If oiling out occurs (separation of liquid droplets), stop addition. Scratch the glass or add a seed crystal.

-

Maturation: Allow the slurry to stir at

for 2 hours. -

Filtration: Filter the solid and wash with cold Hexane. Dry under high vacuum at ambient temperature (Do not heat).

Protocol B: The Acid-Base "Crash" (Recommended for Bulk Crude)

Best for: separating the di-acid from decarboxylated mono-acid impurities (which have different pKa values).

-

Basification: Suspend crude material in water. Slowly add saturated

solution until pH-

Why? This forms the di-sodium salt, which is highly water-soluble.

-

-

Organic Wash: Wash the aqueous solution with Ethyl Acetate (

).-

Result: Non-acidic impurities (unreacted starting materials) migrate to the organic layer. Discard the organic layer.

-

-

Controlled Acidification: Cool the aqueous layer to

. Slowly add-

Critical Step: Monitor pH.[1] The mono-acid impurity (acetic acid derivative) is weaker; the malonic acid target should precipitate first as the pH drops below 3.0.

-

-

Collection: Filter the precipitate immediately once formed. Do not let it sit in strong acid for prolonged periods.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The solvent system is too polar, or the concentration is too high, causing liquid-liquid phase separation before crystal nucleation. Corrective Actions:

-

Slow Down: Add the antisolvent much slower.

-

Seed It: Retain a small amount of crude solid to use as seed crystals.

-

Change Solvent: Switch from THF/Hexane to Ethanol/Water . Dissolve in Ethanol, then slowly add water.

Issue 2: "I see bubbles forming during recrystallization."

Diagnosis: CRITICAL FAILURE. Bubbles indicate

-

Lower Temperature: Immediately cool the solution.

-

Check pH: Ensure your solution is not strongly acidic and hot.

-

Abort: If bubbling is vigorous, the batch is likely converting to the acetic acid derivative. Isolate what you can and analyze by LC-MS.

Issue 3: "The solid is yellow/orange. Is this normal?"

Diagnosis: Yes. Nitro-substituted pyridines are chromophores and typically exhibit yellow to orange coloration. Verification:

-

If the color is dark brown/tar-like, it indicates oxidative degradation. Perform a charcoal filtration (activated carbon) in THF at room temperature before adding the antisolvent.

Decision Matrix: Workflow Optimization

Use this logic flow to determine the correct path for your specific batch.

Figure 2: Purification decision tree based on impurity profile.

References & Authoritative Sources

-

Decarboxylation Mechanisms:

-

Malonic Acid Synthesis & Handling:

-

Nitropyridine Chemistry:

-

Purification of Pyridine Derivatives:

-

Topic: General purification strategies for pyridine derivatives.

-

Source: Google Patents (KR101652750B1). "Purification method of pyridine and pyridine derivatives."

-

URL:

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(5-Nitropyridin-2-yl)malonic acid before handling. Nitro compounds may be explosive or toxic.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Malonic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Decarboxylation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

"2-(5-Nitropyridin-2-yl)malonic acid" byproduct identification

Topic: Identification & Troubleshooting of Byproducts in Nitropyridine Malonate Synthesis

Document ID: TS-NPY-MAL-001 Status: Active Last Updated: February 22, 2026

Executive Summary

This guide addresses the identification and control of impurities associated with 2-(5-nitropyridin-2-yl)malonic acid (hereafter NPy-MA ). This compound is a metastable intermediate, typically generated via nucleophilic aromatic substitution (

Critical Insight: The primary challenge with NPy-MA is its propensity for spontaneous decarboxylation to 2-(5-nitropyridin-2-yl)acetic acid. Researchers often misidentify this degradation product as a "byproduct" or fail to distinguish between in-situ degradation and in-source fragmentation during MS analysis.

Module 1: Identification Guide (The "Phantom" Peak)

Q: I see multiple peaks in my LC-MS. Which one is my target?

A: In nitropyridine malonate chemistry, you are likely observing a dynamic equilibrium between the di-acid and its decarboxylated form. Use this matrix to identify your species:

| Species | Structure Description | LC-MS Signature (ESI +/-) | 1H NMR Signature ( |

| NPy-MA (Target) | Dicarboxylic acid | [M+H]+: 227 (Often weak)[M-H]-: 225 | |

| Decarboxylated Product | Acetic acid derivative | [M+H]+: 183 (Strong)(Loss of 44 Da) | |

| Mono-Ethyl Ester | Incomplete hydrolysis | [M+H]+: 255 | |

| Hydroxy Impurity | 2-Hydroxy-5-nitropyridine | [M+H]+: 141 |

Q: My Mass Spec shows the decarboxylated mass (183 m/z), but NMR shows the malonic acid. Why?

A: This is a classic "In-Source Fragmentation" artifact.

-

Mechanism: The dicarboxylic acid moiety is thermally unstable. The heat of the ESI source (often >250°C) drives decarboxylation inside the mass spectrometer before detection.

-

Validation Protocol:

-

Lower the ESI source temperature to <100°C (if possible).

-

Rely on 1H NMR integration of the methine (CH) vs. methylene (

) peaks. NMR is non-destructive and reflects the true solution-state composition.

-

Module 2: Troubleshooting Synthesis & Purity

Scenario A: "I cannot isolate the pure Malonic Acid; it keeps turning into Acetic Acid."

Diagnosis: Uncontrolled thermal decarboxylation. The electron-withdrawing nitro group at C5 and the pyridine nitrogen make the C2 position highly susceptible to decarboxylation via a cyclic transition state.

Corrective Protocol:

-

Temperature Cap: Never exceed 50°C during hydrolysis or workup if the di-acid is the target.

-

Acidification: When acidifying the malonate salt (e.g., after NaOH hydrolysis), use cold 1M HCl and keep the internal temperature <5°C.

-

Drying: Do not oven dry. Lyophilize (freeze-dry) from a frozen aqueous/dioxane solution.

Scenario B: "I have a persistent yellow impurity that won't separate."

Diagnosis: Formation of 2-hydroxy-5-nitropyridine .

-

Cause: Competition between the malonate anion and hydroxide/water during the

step, or hydrolysis of unreacted chloride. -

Removal: This impurity is phenolic (pKa ~6).

-

Dissolve crude mixture in mild base (

, pH ~8). -

Extract with EtOAc.[1] The nitro-malonate (pKa ~3) will remain in the aqueous phase; the hydroxy-pyridine (if neutral/protonated) or other non-acidic impurities may extract. Note: The hydroxy-pyridine can be tricky as it also forms salts; strict pH control is required.

-

Module 3: Reaction Logic & Pathway Visualization

The following diagram maps the synthesis and the critical points where byproducts are generated.

Figure 1: Reaction pathway showing the genesis of the target malonic acid and its primary degradation path (red arrow) vs. competitive hydrolysis (dashed line).

Module 4: Experimental Validation Protocols

Protocol 1: Differentiation of Species via pH Titration

If NMR is unavailable, use solubility to distinguish the Malonic Acid (Di-acid) from the Acetic Acid (Mono-acid) and the Ester.

-

Dissolve 50 mg of crude solid in 2 mL saturated

(pH ~8.5).-

Result: Clear solution = Acids present. Turbid/Insoluble = Ester or neutral impurities present.

-

-

Acidify slowly to pH 4.0.

-

Mechanism:[1][2][3][4][5][6] The malonic acid (pKa1 ~2.5, pKa2 ~5) is more soluble than the acetic acid derivative in this range due to the second ionization potential.

-

Observation: Precipitate at pH 4 often indicates the Acetic Acid derivative (less polar). The Malonic Acid tends to stay in solution longer or requires lower pH (<2) to precipitate fully.

-

Protocol 2: Controlled Decarboxylation (To confirm identity)

To confirm that your isolated solid is indeed the Malonic Acid:

-

Take 10 mg of the sample.

-

Heat in a dry tube to 140°C (oil bath).

-

Observation: Vigorous bubbling (

evolution) confirms the presence of the malonic acid moiety. The residue should solidify into the Acetic Acid derivative (mp ~170-175°C, check literature for specific derivative melting points).

References

-

Synthesis of Nitropyridines: ChemicalBook. "2-Methyl-5-nitropyridine synthesis."[7] (Describes the use of the malonate intermediate and subsequent acidic hydrolysis/decarboxylation to alkyl pyridines).

-

Decarboxylation Mechanisms: Canadian Science Publishing. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." (Provides mechanistic insight into why pyridine-2-yl acids decarboxylate readily).

-

Malonate Synthesis Context:Arabian Journal of Chemistry.

conditions and spectral data for related pyridine malonates). -

General Reactivity:BenchChem. "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." (Explains the regioselectivity of the nitro group in

).

Disclaimer: This guide is for research purposes only. 2-(5-Nitropyridin-2-yl)malonic acid and its derivatives are chemical intermediates and should be handled with appropriate PPE in a fume hood.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Validation & Comparative

Benchmarking "2-(5-Nitropyridin-2-yl)malonic acid": A Comparative Guide for Ligand Performance in Catalysis

In the dynamic field of drug development and catalysis, the rational design of ligands is paramount to achieving desired therapeutic efficacy and reaction efficiency. This guide provides a comprehensive framework for evaluating the performance of a novel pyridine-based ligand, "2-(5-Nitropyridin-2-yl)malonic acid," against established alternatives. By presenting a series of standardized experimental protocols and theoretical considerations, we aim to equip researchers with the necessary tools to make informed decisions in ligand selection and catalyst design.

The unique structural features of 2-(5-Nitropyridin-2-yl)malonic acid, namely the electron-withdrawing nitro group and the bidentate chelating potential of the malonic acid moiety, suggest its potential for unique applications in coordination chemistry and catalysis.[1][2] This guide will delineate a systematic approach to characterizing its performance profile relative to well-established pyridine-based ligands.

Introduction to Pyridine-Based Ligands in Catalysis

Pyridine and its derivatives are a cornerstone of coordination chemistry, prized for their versatile electronic properties and strong coordination to a wide range of metal centers.[3][4] The lone pair of electrons on the nitrogen atom allows pyridine to act as a potent Lewis base, forming stable metal complexes.[2] The electronic and steric properties of these ligands can be finely tuned by introducing substituents on the pyridine ring, thereby influencing the catalytic activity and stability of the resulting metal complexes.[1][2]

Key Performance Indicators for Ligands:

-

Coordination Ability and Complex Stability: The strength of the metal-ligand bond is a critical determinant of the stability of the resulting complex. This is often quantified by the stability constant (log β).[5][6]

-

Electronic Effects: Electron-donating or electron-withdrawing substituents on the ligand can modulate the electron density at the metal center, thereby influencing its reactivity and catalytic turnover.[7]

-

Steric Hindrance: The size and spatial arrangement of the ligand can control substrate access to the metal center, influencing selectivity and reaction rates.

-